

Application Notes: Synthesis and Utility of 3-(3-bromophenyl)quinoxalin-2(1H)-one

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Compound of Interest

Compound Name: Ethyl 2-(3-bromophenyl)acetate

Cat. No.: B087286

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Introduction

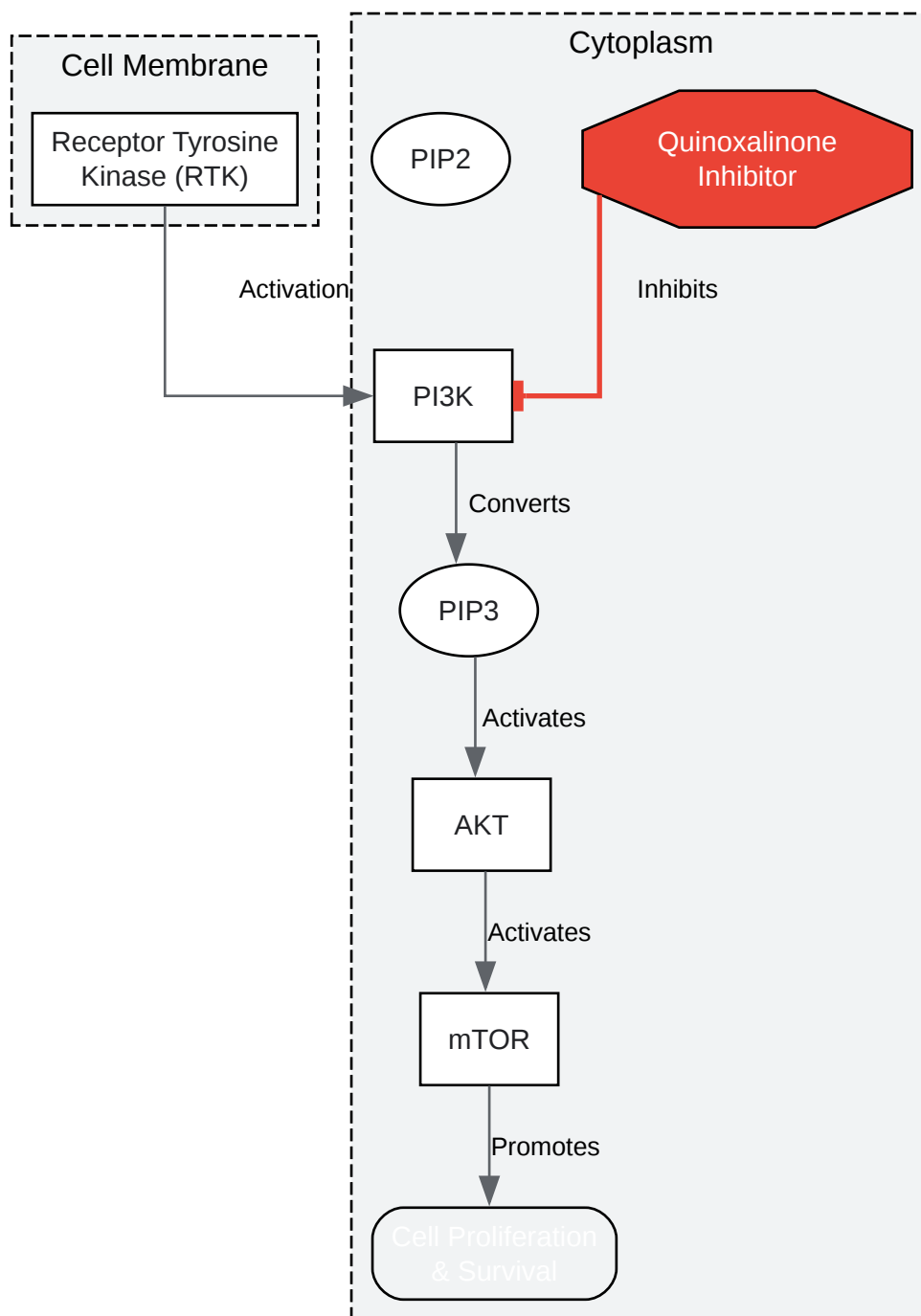
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with a wide array of biological activities.^[1] The quinoxalinone scaffold, in particular, has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^{[1][2][3]} These compounds often exert their effects by targeting key cellular pathways involved in disease progression, such as protein kinase signaling cascades.^{[2][4]}

This document provides a detailed protocol for the synthesis of 3-(3-bromophenyl)quinoxalin-2(1H)-one. This synthesis is achieved through the classical and efficient condensation reaction of an α -ketoester, ethyl 2-(3-bromophenyl)-2-oxoacetate, with o-phenylenediamine.^[5] The resulting product is a valuable intermediate for drug development professionals. The presence of a bromine atom on the phenyl ring offers a versatile handle for further molecular diversification through modern catalytic methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.^{[5][6]}

Mechanism of Action: Inhibition of Cancer Signaling Pathways

Many quinoxalinone derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cancer cell signaling.^[2] A primary target is the PI3K/AKT/mTOR pathway, one of the most frequently dysregulated signaling cascades in human cancers, playing a

central role in promoting tumor growth, proliferation, and survival.[7][8] By competitively binding to the ATP-binding sites of kinases like PI3K or AKT, quinoxalinone-based inhibitors can block downstream signaling, ultimately leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[2][7] The development of compounds targeting this pathway is a key strategy in modern oncology research.[9][10]



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Figure 1: Simplified PI3K/AKT/mTOR signaling pathway inhibited by a quinoxalinone derivative.

Experimental Protocols

This section details the synthesis of 3-(3-bromophenyl)quinoxalin-2(1H)-one from ethyl 2-(3-bromophenyl)-2-oxoacetate. The protocol is based on established acid-catalyzed condensation methodologies.[11]

Physicochemical Properties of Starting Material

Property	Value
Compound Name	Ethyl 2-(3-bromophenyl)-2-oxoacetate
Molecular Formula	C ₁₀ H ₉ BrO ₃
Molecular Weight	257.08 g/mol
CAS Number	62123-80-2
Appearance	Liquid or low-melting solid
Storage	Sealed in dry, 2-8°C

Table 1: Properties of the primary reagent, Ethyl 2-(3-bromophenyl)-2-oxoacetate.[6]

Synthesis of 3-(3-bromophenyl)quinoxalin-2(1H)-one

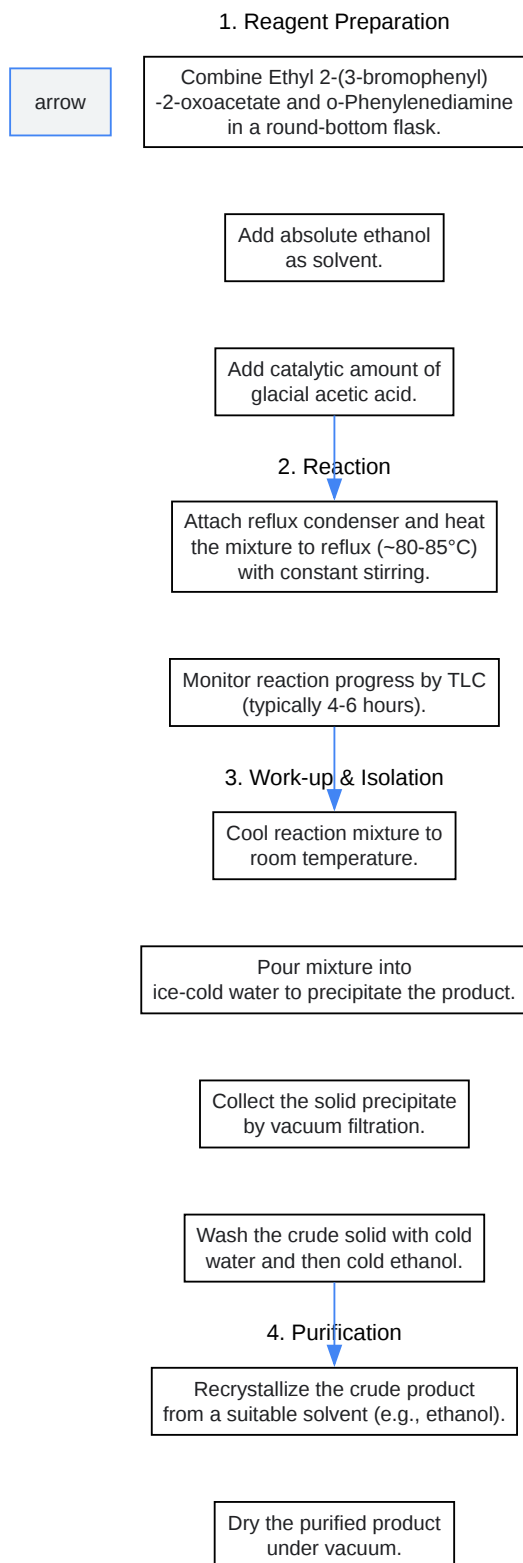
A plausible reaction mechanism involves the initial condensation of an amino group from o-phenylenediamine with the ketone carbonyl of the α -ketoester. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the ester carbonyl, and subsequent dehydration to yield the stable quinoxalinone ring system.[1]

Materials and Reagents

Reagent	Molar Eq.	MW (g/mol)	Amount (10 mmol scale)
Ethyl 2-(3-bromophenyl)-2-oxoacetate	1.0	257.08	2.57 g
o-Phenylenediamine	1.0	108.14	1.08 g
Glacial Acetic Acid	Catalytic	60.05	~5-10 drops
Ethanol (Absolute)	Solvent	46.07	40 mL
Table 2: Reagents for the synthesis of 3-(3-bromophenyl)quinoxalin-2(1H)-one.[11]			

Equipment

- 100 mL Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Standard laboratory glassware for work-up
- Vacuum filtration apparatus
- Thin Layer Chromatography (TLC) equipment



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Figure 2: General experimental workflow for the synthesis and purification of the target quinoxalinone.

Procedure

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-(3-bromophenyl)-2-oxoacetate (1.0 eq, 2.57 g) and o-phenylenediamine (1.0 eq, 1.08 g) in absolute ethanol (40 mL).[\[5\]](#)[\[11\]](#)
- Add a catalytic amount of glacial acetic acid (5-10 drops) to the solution.[\[5\]](#)[\[11\]](#)
- Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.[\[11\]](#)
- Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction's progress by TLC, using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v).[\[1\]](#)[\[11\]](#)
- Work-up: Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature.[\[1\]](#)
- Pour the cooled mixture into a beaker containing ice-cold water (~100 mL) while stirring. A precipitate should form.[\[1\]](#)
- Collect the resulting solid precipitate by vacuum filtration.[\[1\]](#)
- Purification: Wash the collected solid first with cold water, then with a small amount of cold ethanol to remove residual impurities.[\[1\]](#)[\[5\]](#)
- Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 3-(3-bromophenyl)quinoxalin-2(1H)-one.[\[1\]](#)
- Dry the purified crystalline product under vacuum.

Product Characterization

The final product should be characterized to confirm its identity and purity.

Parameter	Data (Representative)
Product Name	3-(3-bromophenyl)quinoxalin-2(1H)-one
Yield	85-95% (Hypothetical)
Appearance	Off-white to pale yellow solid
^1H NMR	Signals for aromatic protons are expected in the range of δ 7.00–8.40 ppm.[12]
^{13}C NMR	Signals for carbonyl (C=O) and imine (C=N) carbons are expected around δ 151-159 ppm and δ 144-150 ppm, respectively.[12]

Table 3: Representative characterization data for the final product. Actual results may vary.[6]

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